4-(Diethoxymethyl)phenol

Description

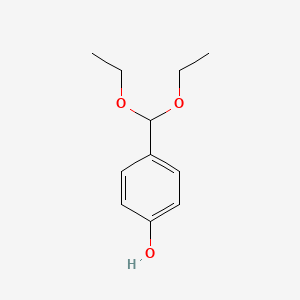

Structure

2D Structure

3D Structure

Properties

CAS No. |

7465-16-9 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

4-(diethoxymethyl)phenol |

InChI |

InChI=1S/C11H16O3/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11-12H,3-4H2,1-2H3 |

InChI Key |

UPSVFEYCTSLUOB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Diethoxymethyl Phenol and Its Analogues

Direct Synthesis Strategies for 4-(Diethoxymethyl)phenol

The most straightforward approach to obtaining this compound is through the direct acetalization of 4-hydroxybenzaldehyde (B117250). This process converts the carbonyl group into a diethyl acetal (B89532) moiety.

Conventional synthesis relies on the acid-catalyzed reaction of 4-hydroxybenzaldehyde with an excess of ethanol (B145695). This is a reversible equilibrium reaction. libretexts.orgyoutube.com To drive the reaction toward the formation of the acetal, water, a byproduct of the reaction, must be removed. libretexts.org A common laboratory technique involves refluxing the reactants in a nonpolar solvent like toluene (B28343) or benzene (B151609) using a Dean-Stark apparatus to physically separate the water as it forms. researchgate.net

Acid catalysts are essential as alcohol is a weak nucleophile. libretexts.org Typical catalysts include:

Anhydrous hydrogen chloride (HCl)

Sulfuric acid (H₂SO₄)

p-Toluenesulfonic acid (TsOH) researchgate.net

An alternative and often more efficient method involves the use of triethyl orthoformate as both the reagent and a dehydrating agent. It reacts with the byproduct water, thus driving the equilibrium forward. The reaction is still typically catalyzed by an acid.

A representative reaction scheme is the acid-catalyzed reaction of 4-hydroxybenzaldehyde with two equivalents of ethanol to form the hemiacetal intermediate, which then reacts with a second molecule of ethanol to yield this compound and water. libretexts.org

Table 1: Conventional Acetalization Conditions for Benzaldehyde Analogues

| Aldehyde Precursor | Reagents | Catalyst | Conditions | Key Feature |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Ethanol (excess), Toluene | p-Toluenesulfonic acid | Reflux with Dean-Stark trap | Removal of water by azeotropic distillation. researchgate.net |

| Benzaldehyde | Ethanol | Pt/MgAl₂O₄, H₂ | Elevated temperature and pressure | Hydrogenation context, acetal as byproduct. chemicalbook.com |

| 4-Hydroxybenzaldehyde | Triethyl orthoformate | Acid catalyst (e.g., NH₄Cl) | Mild heating | Orthoformate acts as a dehydrating agent. |

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for acetal synthesis. uniroma1.itnih.gov These approaches aim to reduce waste, avoid hazardous solvents, and utilize reusable catalysts.

Key green strategies applicable to the synthesis of this compound include:

Solid Acid Catalysts: Using recyclable catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), or montmorillonite (B579905) clays. chemicalbook.com These catalysts reduce corrosive and hazardous waste associated with mineral acids and simplify product purification.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter timeframes and sometimes under solvent-free conditions. wjpmr.com For instance, a greener nitration of phenol (B47542) has been achieved using microwaves, a principle applicable to other electrophilic substitutions and condensations. wjpmr.com

Solvent-Free Reactions: Performing the reaction by adsorbing the reactants onto a solid support (like silica (B1680970) gel or alumina) and heating, thereby eliminating the need for bulk organic solvents.

These methods align with green chemistry goals by enhancing energy efficiency, preventing waste, and using safer chemicals. nih.gov

Precursor Synthesis and Acetal Formation

The primary precursor for this compound is 4-hydroxybenzaldehyde. Its synthesis involves the introduction of a formyl group (-CHO) onto the phenol ring, a process known as formylation.

Phenols are highly activated aromatic rings, making them suitable substrates for electrophilic aromatic substitution. rsc.org The hydroxyl group is a strong ortho-, para-directing activator. Several classic and modern methods are used to synthesize 4-hydroxybenzaldehyde from phenol or benzene.

Reimer-Tiemann Reaction: This method involves reacting phenol with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide. wikipedia.org The reaction generates dichlorocarbene (B158193) (:CCl₂) as the electrophile, which attacks the phenoxide ring. Hydrolysis of the resulting intermediate yields a mixture of 2-hydroxybenzaldehyde (major product due to chelation) and 4-hydroxybenzaldehyde (para-isomer). wikipedia.org

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate activated aromatic rings like phenols. It generally favors para-substitution, making it a suitable method for synthesizing the desired precursor.

Duffin Reaction: This reaction involves heating phenol with hexamethylenetetramine (urotropine) in the presence of an acid (like boric acid or trifluoroacetic acid) to produce 4-hydroxybenzaldehyde. researchgate.net

From Benzene: A multi-step synthesis can start from benzene, which is first converted to phenol via processes like sulfonation followed by alkali fusion, or chlorination followed by hydrolysis under high pressure (Dow process). quora.com The resulting phenol is then formylated as described above.

Table 2: Comparison of Phenol Formylation Methods

| Reaction Name | Key Reagents | Typical Major Isomer | Advantages | Disadvantages |

|---|---|---|---|---|

| Reimer-Tiemann | CHCl₃, NaOH | Ortho (Salicylaldehyde) | One-pot reaction. | Low yield of para-isomer, use of chloroform. wikipedia.org |

| Vilsmeier-Haack | POCl₃, DMF | Para | Good yields, favors para-product. | Requires stoichiometric, corrosive reagents. |

| Duffin | Hexamethylenetetramine, Acid | Ortho/Para | Avoids hazardous reagents like chloroform. | Can require harsh acidic conditions. researchgate.net |

| Ortho-Formylation | MgCl₂, Et₃N, Paraformaldehyde | Ortho | High yields and regioselectivity for ortho product. orgsyn.org | Not suitable for para-product synthesis. |

The installation of the diethoxymethyl group is a two-stage conceptual process: first, the introduction of a formyl group, and second, its conversion to the diethyl acetal. The formylation step, as detailed in the previous section, is the key C-C bond-forming reaction that installs the necessary carbon atom onto the benzene ring at the correct position (para to the hydroxyl group).

Once 4-hydroxybenzaldehyde is synthesized, the aldehyde functionality is specifically targeted for conversion. The phenolic hydroxyl group is generally unreactive under the mild acidic conditions used for acetal formation, preventing the formation of ethers.

Acetal formation proceeds via a hemiacetal intermediate. The mechanism under acidic conditions involves several key steps: libretexts.orgmasterorganicchemistry.com

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the first molecule of alcohol (ethanol) on the carbonyl carbon to form a tetrahedral intermediate.

Deprotonation to yield the neutral hemiacetal.

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water).

Elimination of water to form a resonance-stabilized oxonium ion.

Nucleophilic attack by a second molecule of alcohol on the oxonium ion.

Deprotonation to give the final acetal product, this compound, and regenerate the acid catalyst.

Using an orthoester, such as triethyl orthoformate [CH(OEt)₃], provides a highly effective route. researchgate.net In this reaction, the orthoester acts as the source of the ethoxy groups and also as a dehydrating agent by reacting with the water formed during the reaction to produce ethanol and ethyl formate, thus preventing the reverse reaction. wikipedia.orgyoutube.com

Chemical Transformations and Derivatizations of 4 Diethoxymethyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring in 4-(diethoxymethyl)phenol exhibits typical phenolic reactivity, serving as a site for esterification, etherification, and reactions involving its corresponding anion.

Esterification and Etherification Reactions

The phenolic hydroxyl group of this compound can be readily converted into esters and ethers through various established synthetic protocols.

Esterification: The formation of esters from phenols is typically achieved by reaction with acyl chlorides or acid anhydrides, as the Fischer esterification with carboxylic acids is generally slow for phenols. youtube.com For instance, the reaction of this compound with an acyl chloride, such as ethanoyl chloride, in the presence of a base like pyridine, would yield the corresponding phenyl ester. organic-chemistry.org While direct esterification with carboxylic acids is less common, methods like the Steglich esterification, which uses coupling agents such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), can be employed for acid-sensitive substrates. researchgate.net

Etherification: The conversion of the phenolic hydroxyl group to an ether is most commonly accomplished via the Williamson ether synthesis. nih.gov This reaction involves the deprotonation of the phenol (B47542) to form the more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide. nih.gov For example, treating this compound with a base such as sodium hydroxide, followed by reaction with an alkyl halide like ethyl iodide, would produce the corresponding 4-(diethoxymethyl)ethoxybenzene. Phenolic ethers can also be synthesized through acid-catalyzed condensation with alcohols, although this method can be complicated by the self-condensation of the alcohol. nih.gov

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Acyl Chloride (e.g., Ethanoyl chloride), Base (e.g., Pyridine) | 4-(Diethoxymethyl)phenyl ester |

| Esterification | Acid Anhydride (e.g., Ethanoic anhydride), Heat | 4-(Diethoxymethyl)phenyl ester |

| Etherification (Williamson) | Base (e.g., NaOH), Alkyl Halide (e.g., Ethyl iodide) | 4-(Diethoxymethyl)alkoxybenzene |

| Etherification | Alcohol, Acid Catalyst | 4-(Diethoxymethyl)alkoxybenzene |

Phenolic Anion Chemistry in Derivatization

The acidity of the phenolic proton allows for the ready formation of the 4-(diethoxymethyl)phenoxide anion upon treatment with a suitable base. This anion is a potent nucleophile and plays a central role in many derivatization reactions.

The formation of the phenoxide is the critical first step in the Williamson ether synthesis, as the negatively charged oxygen atom is a much stronger nucleophile than the neutral hydroxyl group. nih.gov The choice of base can range from strong bases like sodium hydride (NaH) for less acidic phenols to milder bases like alkali metal hydroxides or carbonates for more acidic phenols.

Beyond etherification, the phenoxide can participate in other important C-O and C-C bond-forming reactions. For example, in the Kolbe-Schmitt reaction, the phenoxide anion attacks carbon dioxide, leading to carboxylation of the aromatic ring, typically at the ortho position.

Transformations of the Diethoxymethyl Acetal (B89532) Moiety

The diethoxymethyl group, a diethyl acetal of a formyl group, serves as a protected aldehyde. This functionality can be deprotected to reveal the aldehyde or transformed through various reactions.

Acetal Hydrolysis and Aldehyde Regeneration

The most fundamental transformation of the diethoxymethyl acetal is its hydrolysis back to the corresponding aldehyde, 4-hydroxybenzaldehyde (B117250). This deprotection is typically achieved under acidic conditions. youtube.com The reaction involves the protonation of one of the ether oxygens, followed by the departure of ethanol (B145695) and subsequent attack by water. A second ethanol molecule is then eliminated to yield the aldehyde. A variety of acids can be used, from dilute mineral acids like hydrochloric acid to solid acid catalysts. acs.org This reaction is crucial as it allows for the use of the diethoxymethyl group as a protecting group for the otherwise reactive aldehyde functionality during synthetic sequences targeting other parts of the molecule.

Transacetalization Reactions with Various Nucleophiles

Transacetalization is a process where the alkoxy groups of an acetal are exchanged with other nucleophiles, such as different alcohols or thiols, under acidic or sometimes basic conditions. This reaction allows for the conversion of the diethyl acetal in this compound to other acetals or thioacetals without proceeding through the free aldehyde.

For instance, reacting this compound with a diol, such as ethylene glycol, in the presence of an acid catalyst would lead to the formation of a cyclic acetal, a 1,3-dioxolane derivative. nih.gov Similarly, reaction with thiols can be used to form thioacetals. These transformations are often driven to completion by removing the liberated ethanol from the reaction mixture.

| Nucleophile | Reaction Conditions | Product Type |

|---|---|---|

| Water | Acidic (e.g., aq. HCl) | 4-Hydroxybenzaldehyde |

| Diol (e.g., Ethylene Glycol) | Acid Catalyst (e.g., TsOH) | 2-(4-Hydroxyphenyl)-1,3-dioxolane |

| Thiol (e.g., Ethanethiol) | Lewis Acid Catalyst (e.g., ZnCl₂) | 4-(Bis(ethylthio)methyl)phenol |

Reactions Involving C-H Activation Adjacent to the Acetal Center

Recent advancements in organic synthesis have demonstrated the potential for the functionalization of C-H bonds adjacent to activating groups. The benzylic C-H bond of the diethoxymethyl group in this compound is a potential site for such transformations.

Research has shown that benzylic acetals can undergo C–H oxidation. For example, using an oxidant like (diacetoxyiodo)benzene, the C-H bond of a benzylic acetal can be converted to a C-O bond, forming a 2-acetoxy derivative. This reaction proceeds through a radical mechanism, where a hydrogen atom is abstracted from the benzylic position, followed by trapping of the resulting radical. This methodology provides a route to further functionalize the acetal moiety without deprotection to the aldehyde. While not specifically demonstrated on this compound, the general reactivity of benzylic acetals suggests this transformation is feasible.

Electrophilic Aromatic Substitution and Other Ring Functionalizations

The electron-rich nature of the phenolic ring in this compound makes it highly susceptible to electrophilic aromatic substitution. The strong ortho-directing influence of the hydroxyl group dictates the regioselectivity of these reactions.

Halogenation Reactions

Halogenation of this compound proceeds readily, typically at the positions ortho to the hydroxyl group. The specific conditions and reagents determine the extent of halogenation. For instance, bromination can be controlled to yield mono- or di-substituted products.

Due to the activating nature of the hydroxyl group, halogenation of phenols can often occur without a Lewis acid catalyst . When phenols are treated with bromine in a solvent of low polarity, such as chloroform (B151607), at low temperatures, monobromophenols are typically formed. However, reaction with bromine water often leads to the formation of polybrominated products .

Detailed research on the specific halogenation of this compound is not extensively documented in the readily available literature. However, based on the general reactivity of 4-substituted phenols, the following outcomes can be predicted.

Table 1: Predicted Halogenation Products of this compound

| Halogenating Agent | Expected Major Product(s) | Predicted Regioselectivity |

| Br₂ in CCl₄ | 2-Bromo-4-(diethoxymethyl)phenol | Ortho-monosubstitution |

| 2 eq. Br₂ in CCl₄ | 2,6-Dibromo-4-(diethoxymethyl)phenol | Ortho-disubstitution |

| Cl₂ in CH₂Cl₂ | 2-Chloro-4-(diethoxymethyl)phenol | Ortho-monosubstitution |

| I₂ with an oxidizing agent | 2-Iodo-4-(diethoxymethyl)phenol | Ortho-monosubstitution |

This table is based on established principles of electrophilic aromatic substitution on substituted phenols and serves as a predictive guide in the absence of specific experimental data for this compound.

Nitration and Sulfonation

Nitration: The nitration of phenols is a well-established electrophilic aromatic substitution. The reaction of 4-substituted phenols with nitrating agents typically yields ortho-nitro derivatives. The reaction conditions can be tuned to control the degree of nitration. For instance, the nitration of 4-substituted phenols with reagents like copper(II) nitrate in organic solvents has been shown to produce mononitro and dinitro compounds with high selectivity and in excellent yields ijcce.ac.ir. The use of heterogeneous systems, such as inorganic acidic salts and sodium nitrate on wet silica (B1680970), also provides a mild and efficient method for the nitration of phenols, leading to moderate to excellent yields of the corresponding nitrophenols nih.gov.

Given the structure of this compound, nitration is expected to occur at the 2- and 6-positions.

Table 2: Predicted Nitration Products of this compound

| Nitrating Agent | Expected Major Product(s) | Predicted Regioselectivity |

| Dilute HNO₃ | 2-Nitro-4-(diethoxymethyl)phenol | Ortho-monosubstitution |

| Concentrated HNO₃ / H₂SO₄ | 2,6-Dinitro-4-(diethoxymethyl)phenol | Ortho-disubstitution |

| Cu(NO₃)₂·3H₂O in Acetone | 2-Nitro-4-(diethoxymethyl)phenol | Ortho-monosubstitution |

This table is predictive and based on the known reactivity of similar 4-substituted phenols.

Sulfonation: The sulfonation of phenols is a reversible reaction, and the regioselectivity is often temperature-dependent. At lower temperatures, the kinetically controlled ortho-isomer is favored, while at higher temperatures, the thermodynamically more stable para-isomer is the major product. Since the para-position in this compound is blocked, sulfonation is expected to occur exclusively at the ortho positions. The reaction is typically carried out using concentrated sulfuric acid or oleum. It has been noted that in some analytical procedures, phenol can undergo in situ sulfonation in the presence of sulfuric acid nih.gov.

Table 3: Predicted Sulfonation Products of this compound

| Sulfonating Agent | Reaction Conditions | Expected Major Product |

| Concentrated H₂SO₄ | Low Temperature | 2-(Diethoxymethyl)-5-hydroxybenzenesulfonic acid |

| Concentrated H₂SO₄ | High Temperature | 2-(Diethoxymethyl)-5-hydroxybenzenesulfonic acid |

This table is based on established principles of electrophilic aromatic substitution on substituted phenols.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For these reactions to be applied to this compound, it must first be converted into a suitable derivative, typically a halide or a triflate, at one of the ortho positions. The resulting halo- or triflyloxy-4-(diethoxymethyl)phenol can then participate in various coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex wikipedia.org. A halogenated derivative of this compound, such as 2-bromo-4-(diethoxymethyl)phenol, could be coupled with a variety of aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups wikipedia.org.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst wikipedia.orgyoutube.com. A halogenated this compound derivative could be reacted with various terminal alkynes to introduce an alkynyl substituent at the ortho position. This reaction is highly valuable for the synthesis of substituted alkynes under mild conditions wikipedia.org.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene wikipedia.orgorganic-chemistry.org. A 2-halo-4-(diethoxymethyl)phenol could be coupled with various alkenes to introduce a vinyl group or a substituted vinyl group at the ortho position.

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-(diethoxymethyl)phenol

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 2-Aryl-4-(diethoxymethyl)phenol |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 2-(Alkynyl)-4-(diethoxymethyl)phenol |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 2-(Alkenyl)-4-(diethoxymethyl)phenol |

This table illustrates the potential applications of palladium-catalyzed cross-coupling reactions on a hypothetical halogenated derivative of this compound.

Multi-component Reactions Incorporating this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a single step, incorporating most of the atoms from the starting materials nih.gov. The aldehyde functionality, which can be readily unmasked from the diethoxymethyl group of this compound under acidic conditions, makes this compound a potentially valuable building block for various MCRs.

For instance, 4-hydroxybenzaldehyde (the deprotected form of this compound) can participate in MCRs that utilize an aldehyde as a key component. Examples of such reactions include the Biginelli, Hantzsch, or Ugi reactions, which are used to synthesize a wide variety of heterocyclic compounds. The incorporation of the 4-hydroxyphenyl moiety can impart interesting biological or material properties to the resulting products.

While specific examples of MCRs directly employing this compound as a starting material are not extensively reported, its deprotected form, 4-hydroxybenzaldehyde, is a common reactant in such transformations. For example, benzaldehyde and its derivatives are frequently used in the synthesis of 4H-pyrans through multi-component reactions involving a malononitrile and an active methylene compound researchgate.net.

Table 5: Potential Multi-component Reactions Involving the Deprotected Form of this compound (4-Hydroxybenzaldehyde)

| Reaction Name | Reactants | Product Class |

| Biginelli Reaction | 4-Hydroxybenzaldehyde, a β-ketoester, urea or thiourea | Dihydropyrimidinones |

| Hantzsch Dihydropyridine Synthesis | 4-Hydroxybenzaldehyde, two equivalents of a β-ketoester, ammonia or an ammonium salt | Dihydropyridines |

| Ugi Reaction | 4-Hydroxybenzaldehyde, an amine, a carboxylic acid, an isocyanide | α-Acylamino carboxamides |

This table highlights potential multi-component reactions where the aldehyde functionality derived from this compound can be utilized.

Spectroscopic and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of a phenol (B47542) derivative typically shows distinct signals for aromatic protons, which appear in the range of 7-8 ppm. libretexts.org The hydroxyl (-OH) proton signal is often observed between 4 and 7 ppm and can be identified by its disappearance upon shaking the sample with deuterium (B1214612) oxide (D₂O). libretexts.org

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of phenols, the carbon atom bearing the hydroxyl group is characteristically shifted downfield to approximately 155 ppm due to the deshielding effect of the oxygen atom. libretexts.org Other aromatic carbons resonate in the typical range of 125-150 ppm. libretexts.org

For related phenol compounds, specific chemical shifts have been reported. For instance, in 3-Methoxyphenol, the ¹H NMR spectrum in CDCl₃ shows signals at 7.13 (t, 1H), 6.50-6.41 (m, 3H), 5.34 (s, 1H), and 3.77 (s, 3H) ppm. rsc.org The corresponding ¹³C NMR spectrum exhibits peaks at 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, and 55.3 ppm. rsc.org Similarly, for 4-Methylphenol in CDCl₃, ¹H NMR signals are observed at 7.03 (d, 2H), 6.75 (d, 2H), 4.17 (s, br, 1H), and 2.25 (s, 3H), with ¹³C NMR peaks at 155.7, 132.2, 130.3, 116.3, and 21.4 ppm. rsc.org While specific data for 4-(Diethoxymethyl)phenol is not detailed in the provided search results, the principles of NMR spectroscopy for phenols provide a strong basis for its structural confirmation.

| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |

|---|---|---|

| Phenol | Aromatic: 7-8, OH: 4-7 libretexts.org | C-OH: ~155, Aromatic: 125-150 libretexts.org |

| 3-Methoxyphenol | 7.13 (t), 6.50-6.41 (m), 5.34 (s), 3.77 (s) rsc.org | 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, 55.3 rsc.org |

| 4-Methylphenol | 7.03 (d), 6.75 (d), 4.17 (s, br), 2.25 (s) rsc.org | 155.7, 132.2, 130.3, 116.3, 21.4 rsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

Infrared Spectroscopy: The IR spectra of phenols are characterized by a strong and broad O-H stretching absorption in the region of 3300-3400 cm⁻¹, the broadening of which is due to hydrogen bonding. libretexts.org Additionally, a strong C-O stretching band appears around 1000 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1500-1600 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy also provides information on the vibrational modes of a molecule. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For phenol and its derivatives, Raman spectroscopy can be used to study the OH and CH stretching vibrations. researchgate.net Resonance Raman scattering can be a powerful tool for revealing the vibrations of molecules, particularly when the excitation wavelength is close to an electronic absorption band of the molecule. nsf.gov

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H | 3300-3400 (strong, broad) libretexts.org | Corresponds to IR researchgate.net | Stretching |

| Aromatic C-H | 3000-3100 libretexts.org | Corresponds to IR researchgate.net | Stretching |

| Aromatic C=C | 1500-1600 libretexts.org | Corresponds to IR | Stretching |

| C-O | ~1000 (strong) libretexts.org | Corresponds to IR | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochromism (where applicable to derivatives)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in phenols.

Phenol itself exhibits a maximum absorption (λmax) at approximately 275 nm in the ultraviolet region. docbrown.info The position and intensity of this absorption can be influenced by the solvent and the presence of other substituents on the aromatic ring. nih.gov For instance, the introduction of a nitro group, as in 3-nitrophenol, results in a second λmax at 340 nm, with the absorption band extending into the visible region, rendering the compound pale yellow. docbrown.info

Some derivatives of phenols can exhibit photochromism, a reversible transformation between two forms having different absorption spectra upon irradiation with light. For example, certain 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives, which can be synthesized from aldehydes, show photochromic behavior when irradiated with UV light. researchgate.net This phenomenon is accompanied by noticeable changes in the UV-Vis absorption spectra, indicating the formation of a new species with different electronic properties. researchgate.net

| Compound | λmax (nm) | Solvent | Observations |

|---|---|---|---|

| Phenol | 275 docbrown.info | Not specified docbrown.info | Colorless |

| 3-Nitrophenol | 275, 340 docbrown.info | Not specified docbrown.info | Pale yellow, absorption extends to 450 nm docbrown.info |

| Photochromic 1,3-diazabicyclo[3.1.0]hex-3-ene derivative | 259, 415 (upon UV irradiation) researchgate.net | Ethanol (B145695) researchgate.net | Colorless solution turns colored upon irradiation researchgate.net |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule by providing a highly precise mass-to-charge ratio (m/z). This technique is crucial for confirming the molecular formula of newly synthesized compounds and for monitoring the progress of chemical reactions.

For phenolic compounds, mass spectrometry can reveal characteristic fragmentation patterns. Alcohols and phenols often undergo alpha cleavage (breaking of the bond between the oxygen-bearing carbon and an adjacent carbon) and dehydration in the mass spectrometer. libretexts.org The molecular ion peak (M⁺) provides the molecular weight of the compound, and its high-resolution measurement allows for the unambiguous determination of the molecular formula. For example, the molecular formula of 4-(methoxymethyl)phenol (B1201506) is C₈H₁₀O₂, with a molecular weight of 138.16 g/mol . nih.gov Similarly, 4-(ethoxymethyl)-2-methoxyphenol (B78666) has the formula C₁₀H₁₄O₃ and a molecular weight of 182.2164. nist.gov

HRMS, often coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful method for analyzing complex mixtures and identifying unknown compounds. researchgate.netthermofisher.com

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 4-(Methoxymethyl)phenol | C₈H₁₀O₂ nih.gov | 138.16 nih.gov |

| 4-(Ethoxymethyl)phenol | C₉H₁₂O₂ foodb.ca | 152.1904 foodb.ca |

| 4-(Ethoxymethyl)-2-methoxyphenol | C₁₀H₁₄O₃ nist.gov | 182.2164 nist.gov |

X-ray Crystallography for Solid-State Structural Analysis and Conformation

For phenolic compounds, X-ray crystallography can reveal details about intermolecular interactions, such as hydrogen bonding, which play a crucial role in their crystal packing. For instance, the crystal structure of 4-(hydroxymethyl)phenol shows that intermolecular O-H···O hydrogen bonds link the molecules into a network. researchgate.net In the case of (E)-4-[(4-ethoxybenzylidene)amino]phenol, the molecule adopts a trans conformation, and molecules are linked by O-H···N hydrogen bonds. nih.gov

While a specific crystal structure for this compound was not found in the provided search results, the analysis of related structures demonstrates the power of X-ray crystallography in providing unambiguous structural proof and insights into the solid-state behavior of phenolic compounds. redalyc.org

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 4-(Hydroxymethyl)phenol | Orthorhombic researchgate.net | Pna2₁ researchgate.net | Intermolecular O-H···O hydrogen bonds forming a network. researchgate.net |

| (E)-4-[(4-Ethoxybenzylidene)amino]phenol | Not specified | Not specified | trans conformation; molecules linked by O-H···N hydrogen bonds. nih.gov |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | Not specified | Not specified | Nearly coplanar structure; intermolecular hydrogen bonds and π-π stacking. redalyc.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Electronic Structure (HOMO/LUMO) and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap indicates that the molecule is more polarizable and more readily participates in chemical reactions. nih.gov

For phenolic compounds, the distribution of HOMO and LUMO orbitals helps predict the most reactive sites for electrophilic and nucleophilic attack. researchgate.net In phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring.

Table 1: Representative Quantum Chemical Parameters Calculated for a Phenolic Compound This table presents theoretical data for a generic substituted phenol (B47542), calculated using DFT, to illustrate the type of information obtained from quantum chemical calculations. The values are representative and not specific to 4-(Diethoxymethyl)phenol.

| Parameter | Definition | Representative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.55 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.49 |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 3.06 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 1.53 |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | -4.02 |

| Electrophilicity Index (ω) | ω = μ² / 2η | 5.28 |

These parameters collectively provide a detailed picture of the molecule's electronic structure and reactivity profile. nih.gov The electrophilicity index, for instance, quantifies the ability of a molecule to accept electrons. nih.gov

Molecular Dynamics and Conformation Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the exploration of the conformational landscape of a molecule, revealing its preferred shapes and dynamic behavior in various environments. nih.gov For a flexible molecule like this compound, MD simulations can provide crucial insights into the spatial arrangement of the diethoxymethyl group relative to the phenol ring.

An MD simulation involves calculating the forces between atoms and using these forces to simulate their motion with Newton's equations of motion. mdpi.com The conformational profile of a molecule can change significantly depending on the solvent it is in, and MD simulations can explicitly model these solvent effects. researchgate.net

In the case of this compound, key conformational features would include:

Rotation around the C-C bond: The bond connecting the diethoxymethyl group to the phenyl ring.

Rotation of the ethoxy groups: The C-O bonds within the diethoxymethyl substituent.

By simulating the molecule's trajectory over time (typically nanoseconds to microseconds), researchers can identify the most stable (lowest energy) conformations and the energy barriers between different conformational states. This information is valuable for understanding how the molecule's shape influences its interaction with other molecules, such as receptors or reactants. While specific MD studies on this compound are not prominent in the literature, the methodology is widely applied to understand the conformational preferences of flexible organic molecules. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to observe experimentally. usda.gov For reactions involving phenolic compounds, such as electrophilic aromatic substitution, computational chemistry can predict the most likely reaction products and the energy profiles of the reaction pathways. usda.gov

A common application is the study of the reaction of phenols with aldehydes. usda.govusda.gov Using computational methods, researchers can model the reaction mechanism step-by-step. This involves:

Optimizing Geometries: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.

Calculating Transition States: Identifying the highest-energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. usda.gov The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state structure. usda.gov

Determining Reaction Pathways: Mapping the energy profile of the reaction from reactants to products.

For this compound, the hydroxyl group is an activating, ortho-, para-directing group. Since the para-position is occupied by the diethoxymethyl group, electrophilic substitution would be predicted to occur at the ortho-positions. Computational models can confirm this by comparing the activation energies for ortho versus meta substitution. Calculations have shown that for phenols, the transition states for ortho and para reactions occur at lower energies than for meta reactions. usda.gov Such computational studies can elucidate whether a reaction proceeds through a concerted mechanism (e.g., a 4-centered mechanism) or a stepwise mechanism (e.g., an SN2-like mechanism) by comparing the energy profiles of the different potential pathways. usda.gov

Structure-Reactivity Relationships: A Theoretical Perspective

Theoretical studies are essential for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. nih.gov These models correlate the chemical structure of a compound with its reactivity or biological activity. For substituted phenols, computational chemistry can quantify how different substituents influence the molecule's properties. nih.gov

The reactivity of the phenol ring is heavily influenced by the electronic nature of its substituents. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov The diethoxymethyl group [-CH(OCH₂CH₃)₂] at the para position of this compound acts as a substituent that influences the electron density of the aromatic ring.

Computational methods can be used to analyze this influence in several ways:

Atomic Charge Calculations: Methods like Mulliken population analysis or ChelpG can calculate the partial atomic charges on each atom, revealing how the substituent alters the electron distribution in the ring. usda.gov A strong correlation has been observed between the calculated charge at reactive sites on a phenolic ring and the experimentally determined reaction rate constants. usda.govresearchgate.net

Substituent Effect Analysis: The diethoxymethyl group's effect on the reactivity of the phenolic hydroxyl group can be assessed by calculating properties like the O-H bond dissociation enthalpy (BDE). The BDE is a measure of the energy required to break the O-H bond homolytically, which is critical in antioxidant activity. Computational models can predict how substituents modulate this property. nih.gov

Kinetic Modeling: For complex reaction systems, computational tools can be used to construct detailed kinetic models to predict the behavior of compounds under specific conditions. researchgate.net

By calculating descriptors such as atomic charges, HOMO-LUMO energies, and bond dissociation enthalpies, a theoretical framework can be built to predict the reactivity of this compound in various chemical transformations. researchgate.net

Applications and Utility in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

4-(Diethoxymethyl)phenol, and its deprotected counterpart 4-hydroxybenzaldehyde (B117250), are fundamental building blocks in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. sinocurechem.comguidechem.com The presence of two different functional groups allows it to be incorporated into larger molecules through various chemical reactions.

One of its most significant roles is as a precursor in the synthesis of certain antibiotics and other pharmaceuticals. nbinno.com For example, it is a key starting material for producing 4-hydroxyphenylglycine, an essential component in the manufacturing of semi-synthetic penicillins like amoxicillin. guidechem.comwikipedia.org It is also used to synthesize drugs such as trimethoprim, cefadroxil, and esmolol. guidechem.com The synthesis of these complex molecules often requires a multi-step approach where the aldehyde functionality of 4-hydroxybenzaldehyde is temporarily protected as the diethyl acetal (B89532). This protection strategy prevents unwanted side reactions, enabling chemists to perform reactions selectively on the phenolic hydroxyl group or other parts of the molecule before regenerating the aldehyde for subsequent steps.

Furthermore, it serves as an intermediate in the production of various heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. sinocurechem.comguidechem.com Its utility extends to the synthesis of natural products and their analogs, where precise control over chemical reactions is paramount.

Table 1: Examples of Pharmaceuticals Synthesized from 4-Hydroxybenzaldehyde

| Pharmaceutical | Therapeutic Class | Role of 4-Hydroxybenzaldehyde |

| Amoxicillin | Antibiotic | Precursor for the synthesis of the 4-hydroxyphenylglycine side chain. guidechem.com |

| Trimethoprim | Antibiotic | Key intermediate in the synthetic pathway. guidechem.com |

| Cefadroxil | Antibiotic | Used in the construction of the molecule's side chain. guidechem.com |

| Esmolol | Beta-blocker | Serves as a foundational building block in its synthesis. guidechem.com |

| Bezafibrate | Antilipemic Agent | An important intermediate in its production process. guidechem.com |

Precursor for Advanced Monomers and Polymers (excluding conducting polymers, focus on chemical structure/synthesis)

The phenolic and aldehyde functionalities of 4-hydroxybenzaldehyde make it a valuable precursor for the synthesis of specialized monomers and advanced polymer systems. These polymers are utilized in applications ranging from coatings and adhesives to high-performance materials. sinocurechem.com

One common approach involves modifying the phenolic hydroxyl group to introduce a polymerizable moiety. For instance, 4-hydroxybenzaldehyde can be reacted with acryloyl chloride to form p-acryloyloxybenzaldehyde. This monomer can then undergo free-radical polymerization to create homopolymers or be copolymerized with other monomers, like methyl methacrylate, to produce copolymers with tailored properties for applications such as marine antifouling coatings. researchgate.net

Another strategy involves the aldehyde group. Through condensation reactions, 4-hydroxybenzaldehyde can be incorporated into polymer backbones. For example, it can be polymerized with biuret and formaldehyde to create terpolymer resins. orientjchem.org These resins, containing nitrogen and oxygen atoms, can act as chelating agents for heavy metal ions, finding use in wastewater treatment. orientjchem.org Additionally, oxidative polymerization of 4-hydroxybenzaldehyde using hydrogen peroxide in an alkaline medium can produce oligo-4-hydroxybenzaldehyde, a polymer with notable thermal stability. researchgate.netsigmaaldrich.com

Table 2: Polymer Synthesis from 4-Hydroxybenzaldehyde Derivatives

| Monomer/Precursor | Polymerization Method | Resulting Polymer | Potential Application |

| 4-Acryloyloxybenzaldehyde | Solution Polymerization | Poly(AcBA-co-MMA) | Antifouling Coatings researchgate.net |

| 4-Hydroxybenzaldehyde | Condensation Polymerization | 4-HBFB Terpolymer Resin | Chelating Resin for Metal Ion Removal orientjchem.org |

| 4-Hydroxybenzaldehyde | Oxidative Polycondensation | Oligo-4-hydroxybenzaldehyde | Thermally Stable Materials researchgate.netsigmaaldrich.com |

| 4-Hydroxybenzaldehyde | Immobilization onto Polymer | Amine-terminated Polyacrylonitrile with Benzaldehyde Derivatives | Antimicrobial Polymers nih.gov |

Applications in Supramolecular Chemistry and Host-Guest Systems

In supramolecular chemistry, 4-hydroxybenzaldehyde and similar phenolic aldehydes are crucial for constructing large, cyclic molecules known as macrocycles. These molecules, such as calixarenes and resorcinarenes, are defined by a three-dimensional, cup-shaped cavity that can encapsulate smaller "guest" molecules, forming host-guest complexes. wikipedia.orgwikipedia.org

Calixarenes are typically synthesized through the condensation of a para-substituted phenol (B47542) with an aldehyde, often formaldehyde. wikipedia.orgnih.gov Similarly, resorcinarenes are formed by the acid-catalyzed condensation of resorcinol with various aldehydes. wikipedia.org While benzaldehyde is commonly used, derivatives like 4-hydroxybenzaldehyde can be employed to introduce specific functionalities onto the resulting macrocycle. atlantis-press.com The synthesis involves forming methylene bridges between the aromatic units, resulting in a pre-organized, bowl-shaped structure. orientjchem.org

These host-guest systems have a wide range of applications. The cavity of a calixarene or resorcinarene can selectively bind ions or neutral molecules, making them useful as sensors, separation agents, and catalysts. researchgate.net By modifying the "upper" or "lower" rim of the calixarene—for example, by using a functionalized aldehyde like vanillin (which is structurally related to 4-hydroxybenzaldehyde) in the synthesis—chemists can fine-tune the size, shape, and chemical properties of the cavity to achieve specific recognition properties. orientjchem.orgresearchgate.net

Use in Catalyst Development and Ligand Synthesis

The reactivity of the aldehyde group in 4-hydroxybenzaldehyde makes it an excellent starting point for the synthesis of ligands, which are organic molecules that bind to metal ions to form catalysts. The most common application is in the synthesis of Schiff base ligands.

A Schiff base is formed through the condensation reaction between an aldehyde or ketone and a primary amine. The resulting compound contains a carbon-nitrogen double bond (imine). 4-hydroxybenzaldehyde readily reacts with a variety of amines to form Schiff base ligands. sinocurechem.comchemicalbook.com These ligands can then coordinate with various transition metals (e.g., copper, zinc) to create metal complexes.

These metal complexes often exhibit significant catalytic activity in various organic transformations. The structure of the ligand, including the electronic properties imparted by the hydroxyl group on the phenyl ring, can be systematically varied to tune the catalytic performance of the metal center for specific reactions. Furthermore, the phenolic hydroxyl group can also participate in metal coordination, allowing the Schiff base to act as a bidentate ligand, binding to the metal through both the imine nitrogen and the phenolic oxygen.

Integration into Multistep Organic Synthesis Sequences

The true value of this compound is realized in complex, multistep organic syntheses where precise control over reactivity is essential. The use of the diethoxymethyl group as a protecting group for the aldehyde is a classic strategy in organic chemistry. researchgate.net

In a typical synthetic sequence, the aldehyde of 4-hydroxybenzaldehyde is first protected by reacting it with ethanol (B145695) under acidic conditions to form the this compound. This acetal is stable to a wide range of reaction conditions, particularly those involving bases and nucleophiles, which would otherwise react with the unprotected aldehyde. utsouthwestern.edu With the aldehyde masked, chemists can then selectively perform reactions on the phenolic hydroxyl group. For example, the hydroxyl group can be alkylated to form an ether or acylated to form an ester. orientjchem.org

Once the desired modifications are complete, the protecting group can be easily removed. Acetal deprotection is typically achieved by treatment with aqueous acid, which hydrolyzes the acetal and regenerates the original aldehyde functionality. nih.govhighfine.com This aldehyde is now available for further transformations, such as reduction to an alcohol, oxidation to a carboxylic acid, or reaction with a Grignard reagent. This protect-react-deprotect strategy allows for the construction of highly functionalized molecules that would be difficult or impossible to synthesize otherwise. nih.gov

Future Research Directions and Emerging Trends in 4 Diethoxymethyl Phenol Chemistry

The landscape of chemical synthesis and application is continually evolving, driven by the need for greater efficiency, sustainability, and precision. For a bifunctional molecule like 4-(Diethoxymethyl)phenol, which contains both a reactive phenol (B47542) group and a protected aldehyde, future research is poised to unlock new potential. Emerging trends in synthetic methodology, reaction engineering, and advanced analytics are set to redefine the utility of this compound. This article explores the key future research directions, from greener synthesis pathways to novel applications in specialized chemical domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.